1-Phenyladamantane
Overview
Description
1-Phenyladamantane is an organic compound with the chemical formula C16H20. It is a derivative of adamantane, where a phenyl group is substituted for one of the hydrogen atoms in the adamantane structure. This compound appears as white crystals and has a melting point of approximately 84°C . It is not easily soluble in water but can dissolve in organic solvents . This compound has significant applications in medicinal chemistry and organic material synthesis .
Scientific Research Applications
1-Phenyladamantane has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for drug molecules and is an important intermediate in drug synthesis.
Organic Materials: It is used in the synthesis of organic light-emitting diodes (OLEDs) and other organic materials.
Molecular Dynamics Studies: Research has explored the rotational diffusion of this compound, particularly focusing on the effects of different solvents on carbon-13 spin-lattice relaxation.
Motional Anisotropy Analysis: This compound has been used to analyze motional anisotropy, where its rotational diffusion coefficients in certain solutions were studied using 13C-NMR longitudinal relaxation rates.
Safety and Hazards
1-Phenyladamantane does not cause acute toxicity to the human body under normal conditions, but during handling, care should be taken to avoid inhalation, intake or contact with skin and eyes . In case of contact, rinse immediately with plenty of water and seek medical help if necessary . When using or storing, it should be placed in a dark, dry, well-ventilated place, away from fire and oxidizing agents .
Mechanism of Action
Target of Action
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
The mode of action of 1-Phenyladamantane involves its interaction with these targets, leading to changes at the molecular level. The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Pharmacokinetics
The physicochemical properties of a drug strongly influence its adme properties . Therefore, the unique structural properties of this compound may impact its bioavailability and pharmacokinetics.
Preparation Methods
The synthesis of 1-Phenyladamantane typically involves a substitution reaction between adamantane and a phenylation reagent, such as a phenyl halogenated hydrocarbon . One common method uses 1-bromoadamantane and bromobenzene as raw materials. The reaction is facilitated by a catalyst, often a Lewis acid, to promote the substitution . The process involves mixing the reactants in an organic solvent and heating the mixture to the required temperature to complete the reaction .
Chemical Reactions Analysis
1-Phenyladamantane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen to the compound.
Substitution: The phenyl group in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include halogenated hydrocarbons, strong acids or bases, and catalysts like Lewis acids . The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-Phenyladamantane is unique due to its adamantane core structure, which provides rigidity and stability. Similar compounds include:
Adamantane: The parent compound with a similar cage-like structure but without the phenyl substitution.
1,3-Dimethyladamantane: Another derivative with methyl groups substituted at different positions on the adamantane core.
Amantadine: A well-known adamantane derivative used in antiviral and antiparkinsonian drugs.
These compounds share the adamantane core but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
1-phenyladamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20/c1-2-4-15(5-3-1)16-9-12-6-13(10-16)8-14(7-12)11-16/h1-5,12-14H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACJBFHSZJWBBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878034 | |
Record name | 1-PHENYLADAMANTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30176-62-6, 780-68-7 | |
Record name | 1-PHENYLADAMANTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-PHENYLADAMANTANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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